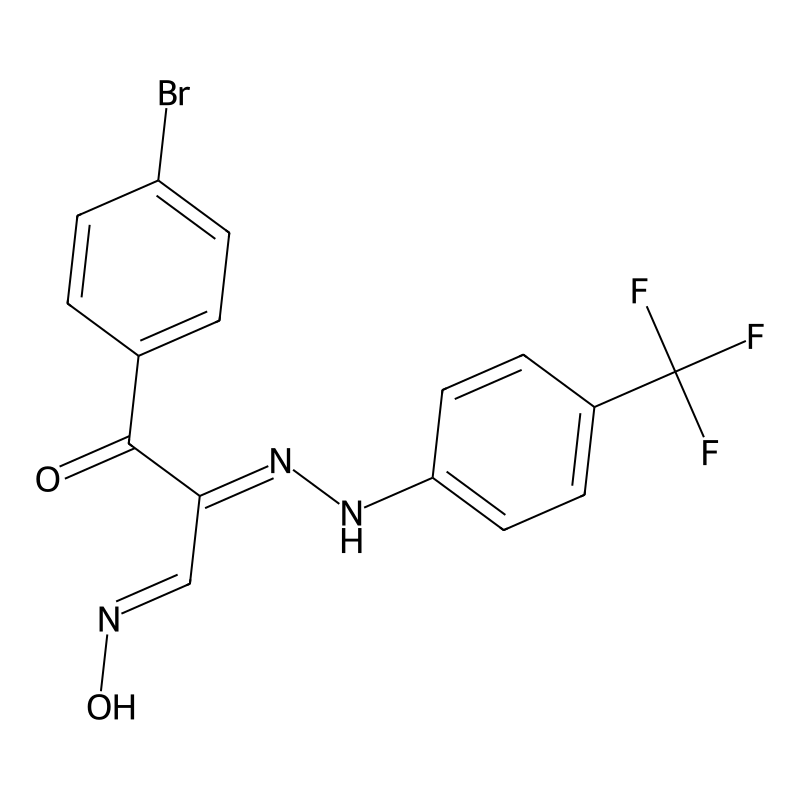3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Antioxidant Activity in Cellular Systems
Specific Scientific Field: Biochemistry and Cell Biology
Summary:3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime: (referred to as B4) has been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). B4 is a novel pyrazoline derivative with potential antioxidant activity.
Experimental Procedures:Cell Culture: Researchers cultured rainbow trout alevins (Oncorhynchus mykiss) in vitro.
Treatment: A specific concentration of B4 was added to the cell culture medium.
Measurement of Malondialdehyde (MDA): MDA, a biomarker for oxidative stress, was quantified in treated and control samples.
Acetylcholinesterase (AchE) Inhibition Assay: The inhibitory effect of B4 on AchE was assessed.
Spectroelectrochemical Properties of B4
Specific Scientific Field: Materials Science and Spectroscopy
Summary: B4 has been investigated for its spectroelectrochemical properties. These properties are essential for understanding its behavior in various applications, including sensors, catalysis, and electronic devices.
Experimental Procedures:Synthesis: B4 was synthesized using appropriate chemical reactions.
The compound 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl phenyl group, and an oxime functional group. Its molecular formula is and it has a molar mass of approximately 404.17 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that can interact with biological systems.
- Hydrolysis: Converting into corresponding carbonyl compounds.
- Rearrangement: Such as Beckmann rearrangement, leading to the formation of amides.
- Condensation: With aldehydes or ketones to form more complex structures.
These reactions are essential in synthetic organic chemistry, allowing for the modification of the compound's structure to enhance its properties or biological activity.
Research on similar oxime compounds suggests potential biological activities, including:
- Antioxidant Properties: Some oximes have demonstrated the ability to reduce oxidative stress by scavenging free radicals, indicating that 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime may exhibit similar properties .
- Antitumor Activity: Compounds with hydrazone and oxime functionalities have been investigated for their anticancer effects, highlighting the potential of this compound in cancer therapy .
The synthesis of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of Hydrazone: Reacting a suitable aldehyde with a hydrazine derivative to form the hydrazone intermediate.
- Oxime Formation: Treating the intermediate with hydroxylamine hydrochloride to yield the oxime derivative.
- Bromination and Trifluoromethylation: Introducing bromine and trifluoromethyl groups through electrophilic aromatic substitution or other halogenation methods.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The compound has potential applications in various fields:
- Pharmaceuticals: As a lead compound in drug development targeting oxidative stress-related diseases or cancer.
- Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
- Materials Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.
Interaction studies involving 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime would focus on its binding affinity with biological targets, such as enzymes or receptors. Techniques like molecular docking, surface plasmon resonance, and in vitro assays can be employed to evaluate these interactions. Preliminary studies on similar compounds suggest that modifications in structure significantly influence their biological interactions and efficacy.
Several compounds share structural similarities with 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime. Here is a comparison highlighting their uniqueness:
The unique combination of bromine and trifluoromethyl substituents in 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime may enhance its lipophilicity and biological activity compared to these similar compounds, making it a candidate for further study in medicinal chemistry.








